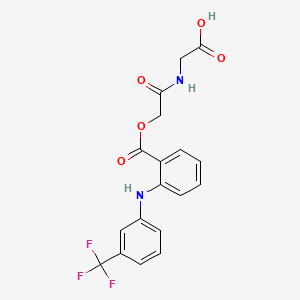
2-((Carboxymethyl)amino)-2-oxoethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Carboxymethyl)amino)-2-oxoethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate is an organic compound that features both carboxymethyl and trifluoromethyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Carboxymethyl)amino)-2-oxoethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate can be achieved through the Ullmann reaction under microwave irradiation. This method involves the reaction of 2-chlorobenzoic acid with aniline in the presence of copper(I) chloride as a catalyst and potassium carbonate as a base in n-butanol . The reaction conditions are optimized to achieve high yields of the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Ullmann reaction under microwave irradiation provides a scalable and efficient route for its synthesis. The use of microwave irradiation can significantly reduce reaction times and improve yields, making it a viable option for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Carboxymethyl)amino)-2-oxoethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the carboxymethyl and amino groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Copper(I) chloride: Used as a catalyst in the Ullmann reaction.
Potassium carbonate: Used as a base in the Ullmann reaction.
Microwave irradiation: Used to accelerate the reaction and improve yields.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Wissenschaftliche Forschungsanwendungen
2-((Carboxymethyl)amino)-2-oxoethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein-ligand binding due to its unique functional groups.
Wirkmechanismus
The mechanism of action of 2-((Carboxymethyl)amino)-2-oxoethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a competitive inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream biological processes. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate: A similar compound with a methyl ester group instead of the carboxymethyl group.
2-(2-Butoxyethoxy)ethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate: Another similar compound with a butoxyethoxyethyl group.
Uniqueness
2-((Carboxymethyl)amino)-2-oxoethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate is unique due to the presence of both carboxymethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes the compound particularly versatile for various applications in research and industry .
Eigenschaften
CAS-Nummer |
38004-34-1 |
|---|---|
Molekularformel |
C18H15F3N2O5 |
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
2-[[2-[2-[3-(trifluoromethyl)anilino]benzoyl]oxyacetyl]amino]acetic acid |
InChI |
InChI=1S/C18H15F3N2O5/c19-18(20,21)11-4-3-5-12(8-11)23-14-7-2-1-6-13(14)17(27)28-10-15(24)22-9-16(25)26/h1-8,23H,9-10H2,(H,22,24)(H,25,26) |
InChI-Schlüssel |
NKPPPCNNNKTASW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)NCC(=O)O)NC2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



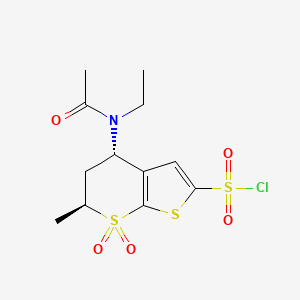


![[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-pent-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B15290038.png)
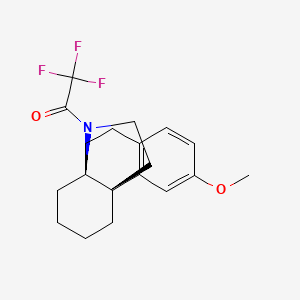
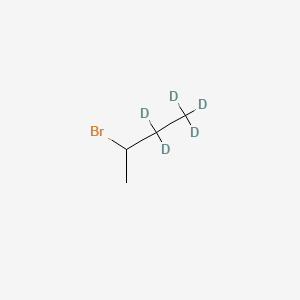
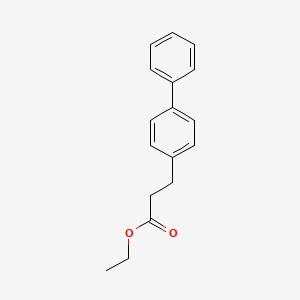
![2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole](/img/structure/B15290066.png)


![6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B15290079.png)

![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)
